Cas no 71597-85-8 ((4-hydroxyphenyl)boronic acid)
(4-hydroxyphenyl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Hydroxyphenylboronic acid
- 4-Boronophenol~4-Hydroxyphenylboronic acid
- 4-Hydroxyphenylboronic Acid (contains varying amounts of Anhydride)
- (4-Hydroxyphenyl)boronic acid
- 4-Hydroxybenzeneboronic Acid
- 4-Hydroxyphenylboronic acid (contains Anhydride)
- (p-Hydroxyphenyl)boronic acid
- p-hydroxy-benzeneboronic acid
- 4-Hydroxybenzeneboronic Acid (contains varying amounts of Anhydride)
- 4-Boronophenol
- p-hydroxyphenylboronic acid
- (4-Hydroxyphenyl)Boranediol
- 4-hydroxyphenyl boronic acid
- (4-hydroxyphenyl)-boronic acid
- Boronic acid, (4-hydroxyphenyl)-
- PubChem1729
- 4-hydroxy-phenylboronic acid
- 4-hydroxy phenylboronic acid
- 4-hydroxyphenyl-boronic acid
- 4-hydroxybenzene-boronic acid
- 4-hydroxybenzene boronic acid
- SCHEMBL8912
- 4-(hydroxy)benzene boronic acid
- 4-hydroxy-phenyl-boronic acid
- COIQUVGFTILYGA-UHFFFAOYSA-N
- AM20041070
- H1228
- 4-hydroxy-phenyl boronic acid
- CHEMBL3218996
- EN300-119268
- J-515526
- MFCD01074628
- (p-Hydroxyphenyl)boronic acid, 4-Hydroxybenzeneboronic acid, p-hydroxy-benzeneboronic acid
- AB08076
- AC-2399
- BCP03521
- FT-0618689
- AC-24814
- 4-hydroxy-benzeneboronic acid
- A837254
- Z336080006
- 4-hydroxylphenyl boronic acid
- SY002870
- CS-D1375
- 4-hydroxy phenyl boronic acid
- AKOS000285078
- NCGC00249456-01
- (4-hydroxyphenyl) boronic acid
- 4-Hydroxyphenylboronicacid
- BDBM50266954
- 4-Hydroxyphenylboronic acid, >=95.0%
- AS-2661
- BP-11415
- 4-hydroxylphenylboronic acid
- 71597-85-8
- DTXSID00370250
- 4-Hydroxybenzeneboronicacid
- 4-Hydroxyphenylboronic acid,97%
- DB-028923
- B-(4-hydroxyphenyl)-boronic acid; p-Hydroxy-benzeneboronic Acid; (4-Hydroxyphenyl)-boronic Acid; (4-Hydroxyphenyl)boronic Acid; (p-Hydroxyphenyl)boronic Acid; 4-Hydroxybenzeneboronic Acid
- BBL100512
- STL554306
- (4-hydroxyphenyl)boronic acid
-
- MDL: MFCD01074628
- Inchi: 1S/C6H7BO3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8-10H
- InChI Key: COIQUVGFTILYGA-UHFFFAOYSA-N
- SMILES: OC1C=CC(B(O)O)=CC=1
- BRN: 2963491
Computed Properties
- Exact Mass: 138.04900
- Monoisotopic Mass: 138.049
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 99.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 60.7
Experimental Properties
- Color/Form: Solid
- Density: 1.32
- Melting Point: 232°C(lit.)
- Boiling Point: 351.4±44.0 °C at 760 mmHg
- Flash Point: 166.3℃
- Water Partition Coefficient: 25 g/L
- PSA: 60.69000
- LogP: -0.92800
- Solubility: Soluble in water.
(4-hydroxyphenyl)boronic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Inert atmosphere,Room Temperature
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
(4-hydroxyphenyl)boronic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
(4-hydroxyphenyl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H1228-5g |
(4-hydroxyphenyl)boronic acid |
71597-85-8 | contains varying amounts of Anhydride) | 5g |
¥550.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H1228-1g |
(4-hydroxyphenyl)boronic acid |
71597-85-8 | contains varying amounts of Anhydride) | 1g |
¥160.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H032A-25g |
(4-hydroxyphenyl)boronic acid |
71597-85-8 | 97%(contains of Anhydride) | 25g |
¥349.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H032A-1g |
(4-hydroxyphenyl)boronic acid |
71597-85-8 | 97%(contains of Anhydride) | 1g |
¥51.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H032A-5g |
(4-hydroxyphenyl)boronic acid |
71597-85-8 | 97%(contains of Anhydride) | 5g |
¥103.0 | 2022-09-28 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0684009751- 5g |
(4-hydroxyphenyl)boronic acid |
71597-85-8 | 95% | 5g |
¥ 329.4 | 2021-05-18 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C107574-100g |
(4-hydroxyphenyl)boronic acid |
71597-85-8 | 97% | 100g |
¥819.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C107574-1g |
(4-hydroxyphenyl)boronic acid |
71597-85-8 | 97% | 1g |
¥29.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C107574-25g |
(4-hydroxyphenyl)boronic acid |
71597-85-8 | 97% | 25g |
¥215.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C107574-5g |
(4-hydroxyphenyl)boronic acid |
71597-85-8 | 97% | 5g |
¥49.90 | 2023-09-03 |
(4-hydroxyphenyl)boronic acid Suppliers
(4-hydroxyphenyl)boronic acid Related Literature
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Eugenio Coronado,Pablo Gavi?a,Julia Ponce,Sergio Tatay Org. Biomol. Chem. 2014 12 7572
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Sandra Belviso,Mario Amati,Rocco Rossano,Alessandra Crispini,Francesco Lelj Dalton Trans. 2015 44 2191
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Yan Zhang,Fengsong Qi,Yujian Liu RSC Adv. 2020 10 11210
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Yingzhi Jin,Yijun Xia,Shuai Wang,Li Yan,Yi Zhou,Jian Fan,Bo Song Soft Matter 2015 11 798
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Hui-Jia Lu,Ying Li,Lin-Qun Zhang,He-Nan Li,Zhi-Xin Zhou,An-Ran Liu,Yuan-Jian Zhang,Song-Qin Liu RSC Adv. 2015 5 52126
Additional information on (4-hydroxyphenyl)boronic acid
Introduction to (4-hydroxyphenyl)boronic Acid (CAS No. 71597-85-8)
(4-hydroxyphenyl)boronic acid, with the chemical formula C₆H₅BO₃, is a significant compound in the field of organic chemistry and pharmaceutical research. Its CAS number, 71597-85-8, uniquely identifies it in scientific literature and databases. This compound has garnered considerable attention due to its versatile applications, particularly in the development of pharmaceuticals and materials science. The presence of both a hydroxyl group and a boronic acid moiety makes it a valuable intermediate in various synthetic pathways.
The hydroxylphenyl moiety in (4-hydroxyphenyl)boronic acid contributes to its reactivity, enabling it to participate in a wide range of chemical reactions, including Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in the synthesis of complex organic molecules, including biaryl compounds that are prevalent in many active pharmaceutical ingredients (APIs). The boronic acid group, on the other hand, facilitates its role as a chelating agent and a ligand in catalytic systems.
In recent years, there has been a surge in research focused on the applications of boronic acids in medicinal chemistry. One of the most notable areas is the development of anticancer agents. Boron-containing compounds have shown promise in targeted therapy due to their ability to selectively interact with biological targets. For instance, 4-hydroxyphenyl)boronic acid has been investigated for its potential in forming stable complexes with metal ions, which can be exploited in photodynamic therapy and other innovative treatment modalities.
Moreover, the compound's structural features make it an excellent candidate for use in material science. Boronic acids are known for their ability to form strong hydrogen bonds, which can be leveraged in the design of smart materials and polymers. Researchers have explored its incorporation into hydrogels and network polymers, where its unique properties enhance mechanical strength and thermal stability. These advancements are particularly relevant in the development of next-generation coatings and adhesives.
The pharmaceutical industry has also harnessed the potential of (4-hydroxyphenyl)boronic acid in drug discovery. Its role as a key intermediate in synthesizing various pharmacophores has been well-documented. For example, it has been used in the preparation of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The compound's ability to modulate enzyme activity makes it a valuable tool in developing targeted therapies that minimize side effects.
Recent studies have highlighted its application in diagnostic imaging techniques as well. Boron neutron capture therapy (BNCT) is an emerging modality for cancer treatment that relies on the selective accumulation of boron compounds in tumor tissues. (4-hydroxyphenyl)boronic acid has been explored as a precursor for boronated nanoparticles, which can enhance the precision of BNCT by delivering boron selectively to cancer cells while sparing healthy tissues.
The synthesis of (4-hydroxyphenyl)boronic acid is another area where innovation continues to thrive. Traditional synthetic routes often involve multi-step processes that can be cumbersome and yield poor efficiencies. However, advances in catalytic methods have made it possible to produce this compound more efficiently and on larger scales. For instance, recent developments in palladium-catalyzed reactions have enabled streamlined syntheses that reduce waste and improve yields.
Environmental considerations have also driven research into greener synthetic methods for (4-hydroxyphenyl)boronic acid. The demand for sustainable chemistry practices has led to the exploration of biocatalytic routes and solvent-free reactions. These approaches not only reduce the environmental footprint but also enhance the scalability of production processes, making them more attractive for industrial applications.
The versatility of (4-hydroxyphenyl)boronic acid extends beyond pharmaceuticals and materials science. It has found applications in agrochemicals, where its reactivity allows for the development of novel pesticides and herbicides. By incorporating this compound into active ingredients, researchers aim to create more effective crop protection agents that are less harmful to non-target organisms.
In conclusion, (4-hydroxyphenyl)boronic acid (CAS No. 71597-85-8) is a multifaceted compound with significant implications across various scientific disciplines. Its unique structural properties enable diverse applications, from drug development to advanced materials engineering. As research continues to uncover new uses for this compound, its importance is likely to grow even further, driving innovation and progress in multiple fields.
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